molecular formula C9H11N3O2 B2713538 1-(3-Hydroxypropyl)benzotriazol-5-ol CAS No. 1523490-81-4

1-(3-Hydroxypropyl)benzotriazol-5-ol

Cat. No. B2713538
M. Wt: 193.206
InChI Key: YXMATVXZWNTRPA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-(3-Hydroxypropyl)benzotriazol-5-ol is C9H11N3O2. The InChI code is 1S/C9H11N3O2/c13-5-1-4-12-9-3-2-7(14)6-8(9)10-11-12/h2-3,6,13-14H,1,4-5H2 .

Scientific Research Applications

Environmental Science and Pollution Treatment

Benzotriazoles, including derivatives similar to 1-(3-Hydroxypropyl)benzotriazol-5-ol, are recognized for their presence in the environment, primarily due to their widespread use as corrosion inhibitors in various industrial applications. Huntscha et al. (2014) discussed the aerobic biological degradation mechanisms of benzotriazoles in activated sludge, highlighting the identification of major transformation products in wastewater treatments, which underscore their environmental persistence and the need for effective degradation strategies (Huntscha et al., 2014). Moreover, Ye et al. (2018) evaluated the degradation efficiency of 1H-benzotriazole using ultraviolet activating persulfate, revealing insights into the degradation mechanisms and products, which contribute to understanding the environmental behavior and potential risks associated with these compounds (Ye et al., 2018).

Corrosion Inhibition

The application of benzotriazole derivatives for corrosion inhibition, particularly in protecting metals from corrosion, is well-documented. Dahiya et al. (2016) explored the use of various uronium compounds, including benzotriazole derivatives, as inhibitors for controlling corrosion of steel in acidic solutions. Their study provides valuable insights into the mechanisms of inhibition and the effectiveness of these compounds in corrosion protection (Dahiya et al., 2016). Additionally, the study by Tommesani et al. (1997) on the protective action of benzotriazole derivative films against copper corrosion emphasizes the significance of the molecular structure and the hydrophobic effects of alkyl chains in the inhibition process, offering a foundation for developing more effective corrosion inhibitors (Tommesani et al., 1997).

Materials Chemistry

In the realm of materials chemistry, benzotriazole derivatives are utilized as additives to improve the properties of materials. Jiang et al. (2013) reported on the application of zeolitic imidazolate framework-8 (ZIF-8) for the adsorption and removal of benzotriazoles from aqueous solutions, demonstrating the potential of novel materials for environmental remediation efforts (Jiang et al., 2013).

properties

IUPAC Name

1-(3-hydroxypropyl)benzotriazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-5-1-4-12-9-3-2-7(14)6-8(9)10-11-12/h2-3,6,13-14H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMATVXZWNTRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=NN2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-hydroxypropyl)-1H-1,2,3-benzotriazol-5-ol

CAS RN

1523490-81-4
Record name 1-(3-hydroxypropyl)-1H-1,2,3-benzotriazol-5-ol
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